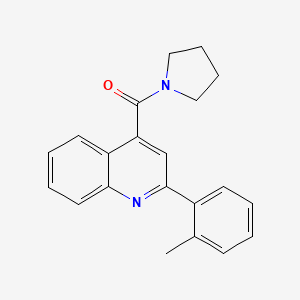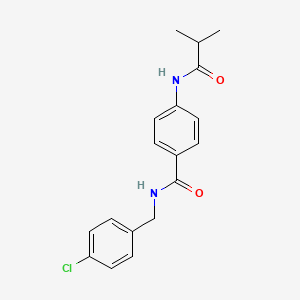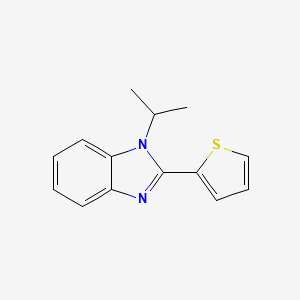![molecular formula C18H22N2O B5819434 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPMP and is a member of the phenol family. MPMP has been shown to exhibit several biochemical and physiological effects, making it a promising candidate for future drug development. In
Applications De Recherche Scientifique
MPMP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. MPMP has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MPMP has been shown to exhibit antitumor activity in several cancer cell lines.
Mécanisme D'action
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. MPMP has also been shown to modulate the activity of several neurotransmitters, including norepinephrine, glutamate, and GABA.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. MPMP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and function. Additionally, MPMP has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPMP in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. MPMP is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using MPMP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of MPMP. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of MPMP in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of MPMP and its potential side effects.
Conclusion:
In conclusion, 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is a promising compound with potential therapeutic applications. Its ability to cross the blood-brain barrier and exhibit several biochemical and physiological effects makes it a valuable candidate for future drug development. The synthesis method of MPMP has been extensively studied, and several modifications have been made to improve its yield and purity. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 4-(2-methylphenyl)piperazine with 3-chloro-4-methylphenol in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of MPMP has been studied extensively, and several modifications have been made to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-5-2-3-8-18(15)20-11-9-19(10-12-20)14-16-6-4-7-17(21)13-16/h2-8,13,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWSTCPRWWHNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)





